22-Hydroxy-3-oxoolean-12-en-29-oic acid
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Overview
Description
22-Hydroxy-3-oxoolean-12-en-29-oic acid is a triterpenoid compound known for its significant role in various scientific research fields.
Preparation Methods
The synthesis of 22-Hydroxy-3-oxoolean-12-en-29-oic acid involves several steps, typically starting from oleanolic acid. The synthetic route includes oxidation, hydroxylation, and other chemical modifications to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the desired modifications . Industrial production methods may involve large-scale extraction from natural sources, followed by purification and chemical modification to achieve high purity levels .
Chemical Reactions Analysis
22-Hydroxy-3-oxoolean-12-en-29-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by others, often under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized triterpenoids, while reduction can produce more hydroxylated derivatives .
Scientific Research Applications
22-Hydroxy-3-oxoolean-12-en-29-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex triterpenoids and studying their chemical properties.
Biology: This compound is utilized in research on cell signaling pathways and enzyme inhibition.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 22-Hydroxy-3-oxoolean-12-en-29-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit matrix metalloproteinases (MMPs) and affect epithelial-mesenchymal transition (EMT)-related proteins. These interactions lead to the inhibition of cancer cell migration and invasion by reducing protein phosphorylation and altering the expression of key proteins involved in these processes .
Comparison with Similar Compounds
22-Hydroxy-3-oxoolean-12-en-29-oic acid is unique among triterpenoids due to its specific functional groups and biological activities. Similar compounds include:
28-Hydroxy-3-oxoolean-12-en-29-oic acid: Another triterpenoid with similar structural features but different biological activities.
Oleanolic acid: The parent compound from which this compound is derived, known for its hepatoprotective and anti-inflammatory properties.
These compounds share a common oleanane skeleton but differ in their functional groups and specific biological effects, highlighting the uniqueness of this compound in scientific research .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S,4R,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,23+,26-,27+,28-,29+,30+/m0/s1 |
InChI Key |
RUJQEBHXYLCSKV-WXNQFKCXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
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